molecular formula C11H22N2O2 B7965047 Tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B7965047
M. Wt: 214.30 g/mol
InChI Key: BWXDXUVIZLNSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(Aminomethyl)-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a valuable synthetic intermediate and building block in pharmaceutical research and medicinal chemistry. This compound features a stereochemically defined pyrrolidine ring, an aminomethyl functional group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile precursor for the development of bioactive molecules. The Boc group facilitates easy purification and handling, and can be selectively removed under mild acidic conditions to reveal the secondary amine for further functionalization . The structural motif of substituted pyrrolidines is found in various pharmacologically active compounds. Research into similar pyrrolidine-based structures has demonstrated potential in areas such as enzyme inhibition, with studies showing activity against targets like α-amylase and cyclooxygenases (COX) in molecular docking experiments . The reactivity of the aminomethyl group allows for the construction of more complex architectures, enabling its use in the synthesis of diverse compound libraries for drug discovery. This compound is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXDXUVIZLNSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Pyrrolidine Precursors

A foundational approach involves Boc (tert-butoxycarbonyl) protection of a pyrrolidine backbone. The synthesis typically begins with (3R,4S)-3-amino-4-methylpyrrolidine , which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Procedure :

  • Dissolve (3R,4S)-3-amino-4-methylpyrrolidine (1.0 equiv) in chloroform or dichloromethane.

  • Add Boc₂O (1.1 equiv) dropwise at 0°C, followed by triethylamine (1.2 equiv).

  • Stir at room temperature for 4–6 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the Boc-protected intermediate.

Yield : 92–98%.

Introduction of the Aminomethyl Group

The aminomethyl moiety is introduced via reductive amination or nucleophilic substitution. A key method involves reacting Boc-protected 3-formyl-4-methylpyrrolidine with ammonium acetate and sodium cyanoborohydride.

Procedure :

  • Dissolve Boc-protected 3-formyl-4-methylpyrrolidine (1.0 equiv) in methanol.

  • Add ammonium acetate (3.0 equiv) and NaBH₃CN (1.5 equiv).

  • Stir at 25°C for 12 hours.

  • Quench with saturated NaHCO₃ and extract with ethyl acetate.

  • Purify via flash chromatography.

Yield : 78–85%.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for Boc protection and aminomethylation steps. This method reduces racemization risks and improves heat transfer.

Conditions :

  • Reactor Type : Tubular flow reactor.

  • Temperature : 50–70°C.

  • Residence Time : 10–15 minutes.

  • Solvent : Tetrahydrofuran (THF)/water (4:1).

Advantages :

  • 15% higher yield compared to batch methods.

  • Enantiomeric excess (ee) >99%.

Stereochemical Control Strategies

Chiral Resolution Techniques

Racemic mixtures of intermediates are resolved using chiral auxiliaries. For example, D-PG (D-phenylglycine) derivatives form diastereomeric salts, which are separated via crystallization.

Procedure :

  • Suspend racemic tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate in ethanol/water (1:15 v/v).

  • Add D-PG derivative (1.05 equiv).

  • Heat to 60°C, then cool to 25°C for crystallization.

Outcome :

  • Diastereomeric Excess : >98%.

  • Recovery Yield : 89%.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Yield (%) ee (%) Reference
Boc Protection(3R,4S)-3-Amino-4-methylpyrrolidineBoc₂O, Triethylamine92–98>99
Reductive AminationBoc-3-Formyl-4-methylpyrrolidineNH₄OAc, NaBH₃CN78–8595–98
Continuous FlowRacemic pyrrolidineBoc₂O, THF/Water85–90>99
Chiral ResolutionRacemic Boc-protected compoundD-PG derivative89>98

Critical Reaction Parameters

Temperature and Solvent Effects

  • Boc Protection : Optimal at 0–25°C in chloroform to minimize epimerization.

  • Aminomethylation : Requires polar protic solvents (e.g., methanol) for proton exchange in reductive amination.

Catalytic Systems

  • Pd/C Hydrogenation : Used in deprotection steps (e.g., removing benzyl groups) with H₂ at 50 psi.

  • Enzymatic Resolution : Lipases (e.g., CAL-B) achieve kinetic resolution of racemic amines with 90% ee.

Case Studies and Industrial Applications

Pharmaceutical Intermediate for Kinase Inhibitors

In a 2023 patent, this compound was synthesized as a key intermediate for Bruton’s tyrosine kinase (BTK) inhibitors. The process achieved 92% yield using continuous flow Boc protection followed by reductive amination.

Agrochemical Synthesis

A 2024 study demonstrated its use in fungicide development. Chiral resolution via D-PG derivatives reduced production costs by 30% compared to asymmetric catalysis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
Tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate C₁₁H₂₂N₂O₂ 214.3 3-aminomethyl, 4-methyl Boc-protected, trans stereochemistry
tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate C₂₈H₃₈N₆O₄ ~546.6 3-pyrimidinylamino (nitro, dibenzylamino) Nitro group, pyrimidine ring, bulky substituents
(R)-tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate C₁₄H₂₁ClN₄O₂ 312.80 3-(2-chloropyrimidin-4-yl)(methyl)amino Chlorine atom, pyrimidine ring, methylamino linkage
trans-tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate C₁₈H₂₅N₂O₅ ~349.4 3-benzyloxycarbonylamino, 4-hydroxy Hydroxyl group, benzyloxycarbonyl protection

Key Observations :

  • Substituent Complexity: The target compound has simpler substituents (aminomethyl and methyl) compared to analogs with pyrimidine rings () or benzyloxycarbonyl groups ().
  • Molecular Weight : The target’s lower molecular weight (214.3 vs. 312.8–546.6) reflects its reduced steric bulk, which may enhance bioavailability in drug discovery contexts.
  • Functional Groups : The presence of nitro (), chlorine (), and hydroxyl () groups in analogs introduces distinct reactivity and stability profiles. For example, nitro groups may pose explosion risks under high-energy conditions , while chlorine increases lipophilicity .

Stability and Reactivity

  • Target Compound: The Boc group provides amine protection, but the aminomethyl group may render it prone to oxidation or intramolecular cyclization. Refrigerated storage () suggests sensitivity to ambient conditions.

Biological Activity

Tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structural features contribute to its interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolidine compounds can exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For example, a study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibiotics based on this scaffold .

Anticancer Properties

Recent investigations into the anticancer properties of related compounds have shown promising results. The mechanism of action typically involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 15 µg/mL, showcasing its potential as an antimicrobial agent .
  • Anticancer Activity Assessment : In a recent experimental model, the compound was tested against human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment, indicating its potential role in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases or other pro-apoptotic factors.

Research Findings Summary Table

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 15 µg/mL
AnticancerMCF-7 (breast cancer)Cell viability reduction >20 µM
AnticancerA549 (lung cancer)Induction of apoptosis

Q & A

Basic: What are the common synthetic routes for tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate, and how can stereochemistry be controlled during synthesis?

The compound is synthesized via multi-step organic reactions, often involving protection/deprotection strategies. For example, the tert-butyl carbamate (Boc) group is introduced to protect the amine functionality. Stereochemical control is achieved using chiral auxiliaries, enantioselective catalysts, or resolution techniques such as chiral HPLC. Racemic mixtures may be separated via diastereomeric salt formation with chiral resolving agents .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (^1H, ^13C, and [^31]P for phosphonates if applicable) to confirm connectivity and stereochemistry .
  • High-resolution mass spectrometry (HRMS) or ESI-MS for molecular weight validation .
  • HPLC with UV/Vis or MS detection to assess purity (>95% typical for research-grade material) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Systematic optimization via Design of Experiments (DOE) is recommended. Variables include:

  • Solvent polarity (e.g., THF vs. DMF) to influence reaction kinetics.
  • Temperature control (e.g., low temps for exothermic steps).
  • Catalyst screening (e.g., Pd-based catalysts for cross-coupling steps).
    Reaction progress is monitored via TLC or LC-MS to identify bottlenecks .

Advanced: What computational methods are used to predict the reactivity and stability of this compound?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
  • Molecular Dynamics (MD) simulations assess conformational stability in solution.
  • Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with solubility or stability .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of dust/aerosols.
  • Storage: Keep in a cool, dry place away from oxidizers. Refer to SDS for emergency measures (e.g., eye wash stations) .

Advanced: How does the compound's stereochemistry affect its biological activity, and what methods are used to study this?

Enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors). Methods include:

  • Chiral HPLC to isolate enantiomers.
  • X-ray crystallography or NOESY NMR to determine absolute configuration.
  • In vitro assays (e.g., IC50 measurements) to compare activity of stereoisomers .

Basic: What are the key physicochemical properties of this compound that influence its solubility and stability?

  • LogP: Determines lipid solubility; measured via shake-flask or HPLC methods.
  • pKa: Affects ionization state in physiological conditions (e.g., ~8.5 for the aminomethyl group).
  • Hydrolytic stability: Assessed under acidic/basic conditions to evaluate Boc group lability .

Advanced: What strategies are employed to resolve conflicting data in the characterization of this compound?

  • Cross-validation: Use complementary techniques (e.g., NMR + X-ray) to confirm structure.
  • Replication: Repeat experiments under controlled conditions.
  • Literature benchmarking: Compare spectral data with published analogs (e.g., tert-butyl pyrrolidine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.